molecular formula C22H22F3N5O B12246484 N-methyl-N-{[1-(quinoxaline-6-carbonyl)piperidin-4-yl]methyl}-4-(trifluoromethyl)pyridin-2-amine

N-methyl-N-{[1-(quinoxaline-6-carbonyl)piperidin-4-yl]methyl}-4-(trifluoromethyl)pyridin-2-amine

Cat. No.: B12246484
M. Wt: 429.4 g/mol
InChI Key: GJIFYTLMALZYNP-UHFFFAOYSA-N
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Description

N-methyl-N-{[1-(quinoxaline-6-carbonyl)piperidin-4-yl]methyl}-4-(trifluoromethyl)pyridin-2-amine is a complex organic compound that features a quinoxaline moiety, a piperidine ring, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-{[1-(quinoxaline-6-carbonyl)piperidin-4-yl]methyl}-4-(trifluoromethyl)pyridin-2-amine typically involves multiple steps. One common approach is to start with the quinoxaline derivative, which is then reacted with a piperidine derivative under specific conditions to form the intermediate. This intermediate is further reacted with a trifluoromethylated pyridine derivative to yield the final product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-{[1-(quinoxaline-6-carbonyl)piperidin-4-yl]methyl}-4-(trifluoromethyl)pyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction may produce simpler amine derivatives.

Scientific Research Applications

N-methyl-N-{[1-(quinoxaline-6-carbonyl)piperidin-4-yl]methyl}-4-(trifluoromethyl)pyridin-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-methyl-N-{[1-(quinoxaline-6-carbonyl)piperidin-4-yl]methyl}-4-(trifluoromethyl)pyridin-2-amine involves its interaction with specific molecular targets. The quinoxaline moiety may interact with enzymes or receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity, while the trifluoromethyl group can improve its metabolic stability and bioavailability. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-1-(quinoxalin-6-yl)methanamine
  • N-methyl-1-(tetrahydro-3-furanyl)methanamine
  • N-methyl-1-(1-phenylpyrrolidin-3-yl)methanamine hydrochloride

Uniqueness

N-methyl-N-{[1-(quinoxaline-6-carbonyl)piperidin-4-yl]methyl}-4-(trifluoromethyl)pyridin-2-amine is unique due to its combination of structural features, including the quinoxaline, piperidine, and trifluoromethyl groups. This combination imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable compound for research and development.

Properties

Molecular Formula

C22H22F3N5O

Molecular Weight

429.4 g/mol

IUPAC Name

[4-[[methyl-[4-(trifluoromethyl)pyridin-2-yl]amino]methyl]piperidin-1-yl]-quinoxalin-6-ylmethanone

InChI

InChI=1S/C22H22F3N5O/c1-29(20-13-17(4-7-28-20)22(23,24)25)14-15-5-10-30(11-6-15)21(31)16-2-3-18-19(12-16)27-9-8-26-18/h2-4,7-9,12-13,15H,5-6,10-11,14H2,1H3

InChI Key

GJIFYTLMALZYNP-UHFFFAOYSA-N

Canonical SMILES

CN(CC1CCN(CC1)C(=O)C2=CC3=NC=CN=C3C=C2)C4=NC=CC(=C4)C(F)(F)F

Origin of Product

United States

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